Steric Bulk Differentiation vs N-Propyl Analogs
The target compound bears a 3-methylbutan-2-yl N-substituent containing five carbon atoms with branching at both the 2- and 3-positions. This creates a steric profile distinct from the commonly used N-propyl (linear three-carbon chain) and N-isopropyl (three-carbon chain, single-branch) analogs. The molecular weight of the target compound is 207.31 g/mol, compared with 179.26 g/mol for 2-methoxy-5-methyl-N-propan-1-ylaniline (CAS 1019633-33-0), yielding a net increase of 28.05 g/mol (15.6%) attributable to two additional methylene/methyl units . The N-isopropyl analog (2-methoxy-5-methyl-N-propan-2-ylaniline, estimated MW 193.28 g/mol) represents an intermediate in steric bulk but lacks the second branching point [1]. This incremental steric demand is expected to influence binding pocket occupancy, metabolic stability, and off-target profiles.
| Evidence Dimension | Molecular weight and carbon count (steric bulk proxies) |
|---|---|
| Target Compound Data | MW 207.31 g/mol; N-alkyl C-atoms: 5; branching points: 2 |
| Comparator Or Baseline | N-Propyl analog: MW 179.26 g/mol, N-alkyl C-atoms: 3, branching points: 0. N-Isopropyl analog: MW ~193.28 g/mol, N-alkyl C-atoms: 3, branching points: 1 |
| Quantified Difference | +28.05 g/mol (15.6%) vs N-propyl; +~14.03 g/mol (7.2%) vs N-isopropyl |
| Conditions | Calculated from molecular formulas: C₁₃H₂₁NO (target) vs C₁₁H₁₇NO (N-propyl) vs C₁₂H₁₉NO (N-isopropyl) |
Why This Matters
Larger steric bulk with dual branching can enhance selectivity for deeper hydrophobic binding pockets and reduce metabolic N-dealkylation, directly informing SAR-driven procurement where N-alkyl chain architecture is a key variable under investigation.
- [1] Chem-Space. 2-Methoxy-5-methyl-N-propylaniline (CAS 1019633-33-0). https://chem-space.com (accessed 2026-04-24). View Source
